Vortioxetine Impurity 14
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Overview
Description
Vortioxetine Impurity 14 is a process-related impurity associated with the synthesis of Vortioxetine, an antidepressant drug used to treat major depressive disorder. Vortioxetine is known for its multimodal mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake. Impurities like this compound are crucial to study as they can impact the efficacy and safety of the pharmaceutical product.
Preparation Methods
The preparation of Vortioxetine Impurity 14 involves specific synthetic routes and reaction conditions. One method includes the reaction of thiositagliptin with halogen acetyl halide to generate the target product in one step. The process involves mild reaction conditions and high product yield . Another method involves reacting Vortioxetine or its salt with o-bromoiodobenzene under the action of a palladium catalyst and alkali to obtain the impurity . These methods highlight the importance of controlled reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
Vortioxetine Impurity 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Vortioxetine Impurity 14 has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of Vortioxetine, helping to improve the synthesis and formulation of the drug.
Biology: It aids in understanding the biological interactions and potential side effects of Vortioxetine.
Medicine: It is crucial for ensuring the safety and efficacy of Vortioxetine by identifying and quantifying impurities.
Mechanism of Action
The mechanism of action of Vortioxetine Impurity 14 is not fully understood. it is believed to interact with similar molecular targets as Vortioxetine. Vortioxetine acts as a serotonin reuptake inhibitor and modulates various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT3, 5-HT1D, and 5-HT7 . These interactions are crucial for its antidepressant effects.
Comparison with Similar Compounds
Vortioxetine Impurity 14 can be compared with other impurities and isomers of Vortioxetine:
Isomer-1: Another impurity with a similar structure but different positional isomerism.
Isomer-2: Differentiated by its unique structural arrangement.
Isomer-3: Another structurally similar impurity with distinct properties. The uniqueness of this compound lies in its specific synthetic route and the conditions required for its formation, which differ from those of other impurities.
Biological Activity
Vortioxetine is a novel antidepressant that acts primarily as a serotonin modulator and simulator (SMS), impacting various serotonin receptors and transporters. Among its metabolites and impurities, Vortioxetine Impurity 14 has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its effects on cellular mechanisms, pharmacological properties, and implications for therapeutic use.
Vortioxetine is known for its multimodal mechanism, which includes:
- Inhibition of the serotonin transporter (SERT) : This increases serotonin levels in the synaptic cleft.
- Agonistic effects on 5-HT1A receptors : This enhances serotonergic neurotransmission.
- Antagonistic effects on 5-HT3, 5-HT7, and 5-HT1D receptors : This modulation can influence anxiety and cognitive functions.
The compound's ability to affect multiple serotonin pathways makes it a unique candidate for treating major depressive disorder (MDD) and cognitive dysfunction associated with depression.
Pharmacological Effects
Research indicates that Vortioxetine exhibits several pharmacological effects that may extend to its impurities, including:
- Anti-inflammatory Effects : Similar to vortioxetine itself, Impurity 14 may exhibit anti-inflammatory properties by modulating macrophage polarization. Studies have shown that vortioxetine reduces oxidative bursts in monocytes and macrophages, shifting their phenotype from M1 (pro-inflammatory) to M2 (anti-inflammatory) .
- Cognitive Enhancement : Vortioxetine has been associated with improved cognitive function in patients with MDD. The potential cognitive-enhancing properties of Impurity 14 could be explored further given its structural similarities to vortioxetine .
Case Studies and Research Findings
While specific studies focusing solely on this compound are scarce, the following insights can be drawn from related research:
- Cell Viability and Toxicity : In studies assessing the safety profile of vortioxetine, cell viability assays indicated that vortioxetine did not adversely affect monocyte viability at therapeutic concentrations . Similar assessments for Impurity 14 could provide insights into its safety profile.
- Immunomodulatory Effects : The modulation of immune responses by vortioxetine suggests that Impurity 14 may also influence immune cell behavior. For instance, vortioxetine's ability to reduce TNFα release and promote PPARγ expression in macrophages indicates a possible pathway for Impurity 14's activity .
- Binding Affinity Studies : Binding assays conducted on vortioxetine have demonstrated significant interactions with various serotonin receptors. While specific data on Impurity 14's binding affinity is limited, its structural characteristics suggest it may interact with similar targets .
Summary Table of Biological Activities
Activity | Vortioxetine | This compound |
---|---|---|
Anti-inflammatory | Yes | Potentially |
Cognitive enhancement | Yes | Potentially |
Cell viability impact | Minimal | Unknown |
Serotonin receptor interaction | Yes | Unknown |
Properties
Molecular Formula |
C28H34N4S |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]-4-(2-piperazin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C28H34N4S/c1-22-11-12-27(23(2)21-22)33-28-10-6-5-9-26(28)32-19-17-31(18-20-32)25-8-4-3-7-24(25)30-15-13-29-14-16-30/h3-12,21,29H,13-20H2,1-2H3 |
InChI Key |
FTYXWHNWGGQBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C4=CC=CC=C4N5CCNCC5)C |
Origin of Product |
United States |
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